molecular formula C23H23N5O2 B14978670 2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine

2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine

Cat. No.: B14978670
M. Wt: 401.5 g/mol
InChI Key: GMGGQDVSVGWEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHOXYPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE: is a complex organic compound that features a combination of methoxyphenyl and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base.

    Introduction of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.

    Synthesis of the Tetrazole Group: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the methoxyphenyl and tetrazole groups using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Hydrogen gas, Palladium on carbon

    Substitution: Nitric acid, Sulfuric acid, Halogens

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, 2-(4-METHOXYPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the tetrazole moiety.

    2-Phenylethylamine: Similar in structure but without the methoxy and tetrazole groups.

    4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but differs in the presence of a nitrile group instead of the ethyl chain.

Uniqueness

The uniqueness of 2-(4-METHOXYPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE lies in its combination of the methoxyphenyl and tetrazole groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C23H23N5O2/c1-29-21-11-7-18(8-12-21)15-16-24-17-19-9-13-22(14-10-19)30-23-25-26-27-28(23)20-5-3-2-4-6-20/h2-14,24H,15-17H2,1H3

InChI Key

GMGGQDVSVGWEMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.